molecular formula C14H9F6N B1273117 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 444143-45-7

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Cat. No. B1273117
CAS RN: 444143-45-7
M. Wt: 305.22 g/mol
InChI Key: MGGUROGTKGUOGP-UHFFFAOYSA-N
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Description

The compound 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a fluorinated aromatic amine that has been the subject of various studies due to its potential applications in different fields, including materials science and analytical chemistry. The presence of trifluoromethyl groups in the compound is known to influence its physical and chemical properties, making it a valuable moiety in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been explored in several studies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction with reductive iron and hydrochloric acid . This process highlights the synthetic routes that can be employed to create compounds with similar trifluoromethylated aromatic structures.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of strong electron-withdrawing groups, such as trifluoromethyl groups, which can influence the electron distribution within the molecule. The crystal and molecular structures of related compounds have been reported, shedding light on the electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur, resulting in a noticeable shortening of the S–N bond upon deprotonation . This type of analysis is crucial for understanding the behavior of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine at the molecular level.

Chemical Reactions Analysis

The reactivity of compounds containing the bis(trifluoromethyl)phenyl moiety has been studied in various chemical reactions. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a key role in the reaction mechanism . Additionally, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles demonstrates the versatility of such compounds in synthesizing heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are significantly influenced by the trifluoromethyl groups. For instance, the synthesis of fluorine-containing polyimides from a novel diamine showed that the resulting polymers were soluble in many polar organic solvents and exhibited good thermal stability and outstanding mechanical properties . The use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate as a derivatization reagent for biogenic amines in LC-MS/MS and 19F NMR analysis also highlights the impact of trifluoromethyl groups on the analytical applications of these compounds .

Scientific Research Applications

Catalysis in Dehydrative Amidation

2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has been used as an effective catalyst for dehydrative amidation between carboxylic acids and amines. It facilitates α-dipeptide synthesis with the ortho-substituent of boronic acid playing a critical role in accelerating amidation by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).

Synthesis of Novel Fluorinated Polyimides

A novel trifluoromethyl-substituted bis(ether amine) monomer, closely related to 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, has been synthesized and led to the creation of novel fluorinated polyimides. These polyimides are highly soluble in various organic solvents and exhibit properties like high glass-transition temperatures and low dielectric constants, making them suitable for specific industrial applications (Chung, Tzu, & Hsiao, 2006).

Synthesis of 4H-1,2,4-Triazoles

A reaction involving 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines, producing 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, demonstrates the reactivity of trifluoromethyl-substituted amines in creating complex heterocyclic structures. This process highlights the versatility of trifluoromethyl-substituted amines in organic synthesis (Reitz & Finkes, 1989).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure. It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for this compound involve its use in the synthesis of novel pyrazole derivatives, which have shown potential as potent growth inhibitors of drug-resistant bacteria . Furthermore, it is also being explored for its use in the synthesis of other tetrakis [3,5-bis(trifluoromethyl)phenyl]borate (TFPB)-based reagents .

properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)8-1-3-12(21)4-2-8/h1-7H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGUROGTKGUOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382270
Record name 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine

CAS RN

444143-45-7
Record name 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-BIS(TRIFLUOROMETHYL)(1,1'-BIPHENYL)-4-YLAMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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